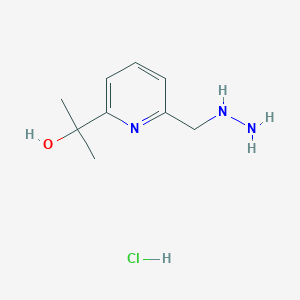
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H16ClN3O. It is a derivative of pyridine and contains both hydrazinyl and hydroxyl functional groups. This compound is primarily used in organic synthesis and as an intermediate in pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride typically involves the reaction of 2-(6-bromopyridin-2-yl)propan-2-ol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinylmethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with receptor sites, modulating biological pathways. These interactions make it a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
2-(6-(Hydroxymethyl)pyridin-2-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of a hydrazinyl group.
2-(Pyridin-2-yl)propan-2-amine hydrochloride: Contains an amine group instead of a hydrazinyl group.
Uniqueness
2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is unique due to its combination of hydrazinyl and hydroxyl functional groups, which provide distinct reactivity and interaction profiles. This makes it particularly useful in the synthesis of complex molecules and in biological studies where specific interactions are required .
属性
分子式 |
C9H16ClN3O |
|---|---|
分子量 |
217.69 g/mol |
IUPAC 名称 |
2-[6-(hydrazinylmethyl)pyridin-2-yl]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-9(2,13)8-5-3-4-7(12-8)6-11-10;/h3-5,11,13H,6,10H2,1-2H3;1H |
InChI 键 |
DMKMMYXRSONNDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC(=N1)CNN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


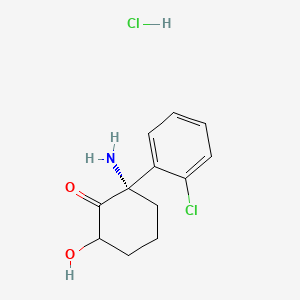
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)
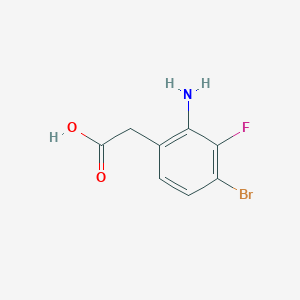
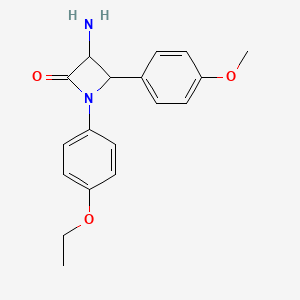
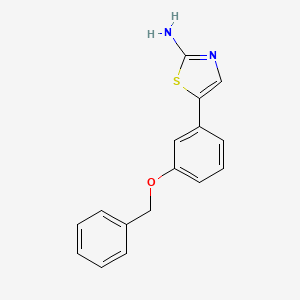
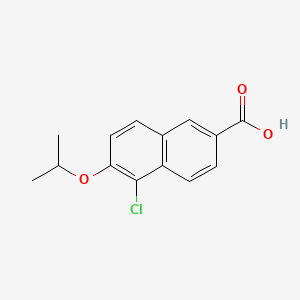
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
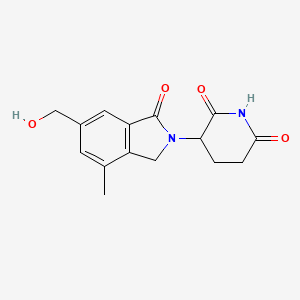
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)
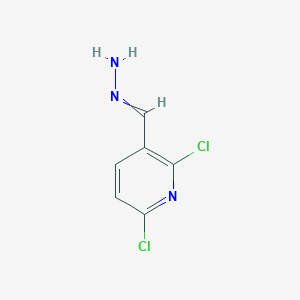
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)

![5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine](/img/structure/B14774136.png)
